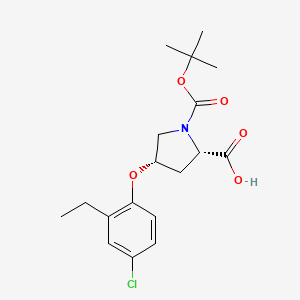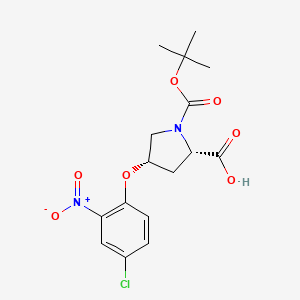
(2-Methyl-1-piperidinyl)(4-piperidinyl)methanone hydrochloride
Overview
Description
2-Methyl-1-piperidinyl)(4-piperidinyl)methanone hydrochloride (MPPMH) is a chemical compound that has been studied extensively in laboratory experiments due to its potential applications in scientific research. MPPMH is a colorless, crystalline solid that is soluble in water and ethanol, and is used as a reagent in organic synthesis. This compound has been found to have a number of biochemical and physiological effects, and has been studied for its potential use in laboratory experiments.
Scientific Research Applications
Pharmaceutical Research
This compound is a piperidine derivative, which is a significant class of compounds in pharmaceutical development. Piperidine structures are found in more than twenty classes of pharmaceuticals, including alkaloids . The compound’s unique properties make it valuable for synthesizing new medicinal agents, studying drug-receptor interactions, and developing pharmacological models.
Organic Synthesis Material
As an important fine chemical, (2-Methyl-1-piperidinyl)(4-piperidinyl)methanone hydrochloride serves as a precursor or intermediate in organic synthesis . It can be used to create complex molecules for materials science, potentially leading to new types of polymers or other advanced materials.
Biological Process Studies
The perplexing properties of this compound make it ideal for studying various biological processes. Researchers can use it to probe the function of biological pathways, understand the molecular basis of diseases, and explore the bioactivity of new compounds.
Chemical Research
In chemical research, this compound can be utilized for method development in analytical chemistry. It can serve as a standard or reference compound in chromatography, mass spectrometry, and other analytical techniques .
Synthetic Methodology Development
The development of new synthetic methodologies often requires compounds with unique reactivity. (2-Methyl-1-piperidinyl)(4-piperidinyl)methanone hydrochloride can be used to test new reactions and processes, contributing to the advancement of synthetic organic chemistry .
Drug Discovery
In the field of drug discovery, this compound can be used in high-throughput screening to identify potential drug candidates. Its structure allows for the exploration of new pharmacophores, aiding in the discovery of novel therapeutic agents .
Educational Tool
Lastly, in academic settings, this compound can be used as an educational tool to teach students about the synthesis and properties of piperidine derivatives. It provides a practical example of how theoretical knowledge is applied in real-world chemical and pharmaceutical research .
properties
IUPAC Name |
(2-methylpiperidin-1-yl)-piperidin-4-ylmethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O.ClH/c1-10-4-2-3-9-14(10)12(15)11-5-7-13-8-6-11;/h10-11,13H,2-9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABDLRXMZXDGAMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)C2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methyl-1-piperidinyl)(4-piperidinyl)methanone hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{[(2,6-Difluorobenzyl)oxy]methyl}piperidine hydrochloride](/img/structure/B1398243.png)
![4-{[(4-Methoxybenzyl)oxy]methyl}piperidine hydrochloride](/img/structure/B1398244.png)
![Methyl (2S,4S)-4-[2-(tert-butyl)-4-methylphenoxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1398245.png)
![(2S,4S)-1-(tert-Butoxycarbonyl)-4-[2,4-di(tert-butyl)phenoxy]-2-pyrrolidinecarboxylic acid](/img/structure/B1398246.png)


![(2S,4S)-1-(tert-Butoxycarbonyl)-4-[2-(tert-butyl)-4-chlorophenoxy]-2-pyrrolidinecarboxylic acid](/img/structure/B1398251.png)

![(2S,4S)-1-(tert-Butoxycarbonyl)-4-[(1,6-dibromo-2-naphthyl)oxy]-2-pyrrolidinecarboxylic acid](/img/structure/B1398258.png)

![4-[2-(4-Piperidinyl)ethyl]-2-piperazinone dihydrochloride](/img/structure/B1398261.png)


![2-[Methyl(2-piperidinylmethyl)amino]-1-ethanol dihydrochloride](/img/structure/B1398265.png)